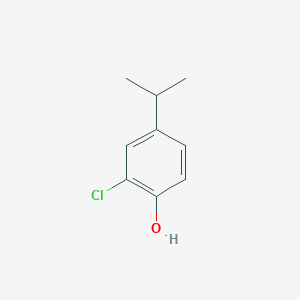
2-Chloro-4-isopropylphenol
Übersicht
Beschreibung
2-Chloro-4-isopropylphenol is an organic compound with the formula C9H11ClO. It consists of a chloro group and an isopropyl group affixed to the phenol molecule .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-isopropylphenol is characterized by the presence of a chloro group and an isopropyl group attached to a phenol ring. The molecular weight of the compound is 170.64 g/mol . The InChI code for the compound is 1S/C9H11ClO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3 .Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding Association Studies : 2-Isopropylphenol's association through hydrogen bonding in different solvents was investigated using nuclear magnetic resonance spectroscopy. This research is crucial for understanding the molecular interactions of similar compounds (Luo, Lay, & Chen, 2001).
Synthetic and Structural Characterization : Studies on the synthesis and structural characterization of compounds related to 2-Chloro-4-isopropylphenol, involving reactions like coupling and determination of dissociation constants, are significant for chemical synthesis applications (Zhang Li, 2000).
Oxidation Product Analysis : Research into the oxidation of 4-Isopropylphenol in aqueous solutions helps model the oxidation of organic compounds in similar environments. This is important for understanding environmental degradation processes (Zenkevich & Pushkareva, 2018).
Catalytic Degradation Studies : The application of visible light on copper-doped titanium dioxide for the catalytic degradation of chlorophenols, like 2-chlorophenol, is significant for environmental remediation technologies (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).
Hydrogenation Behavior Analysis : Studies on the hydrogenation of 4-isopropylphenol over specific catalysts provide insights into chemical reaction mechanisms and potential industrial applications (Hiyoshi et al., 2012).
Supercritical Water Decomposition : The decomposition of 2-isopropylphenol in supercritical water without catalysts, leading to the production of other phenols, is important for understanding chemical breakdown processes in extreme conditions (Sato, Haryu, Adschiri, & Arai, 2004).
Zeolite Alkylation Studies : Research on the zeolite-catalyzed gas phase alkylation of phenol with propylene, focusing on the production of 2-isopropylphenol, offers insights into catalytic processes and product selectivity in chemical manufacturing (Xu, Miller, Agrawal, & Jones, 2013).
Sonochemical Degradation Influence : The influence of mineral and organic matrices on the sonochemical degradation of 4-isopropylphenol, a chemical found in water, highlights the importance of understanding environmental factors in chemical breakdown processes (Chiha et al., 2010).
Crystal Structure Analysis : The study of the crystal structure of 4-isopropylphenol at various temperatures using X-ray diffraction provides valuable data for materials science and engineering (Wójcik & Holband, 2002).
Photocatalytic Detoxification Research : Investigating the photocatalytic properties of industrial TiO2 catalysts in the degradation of 4-chlorophenol serves as a model for water treatment technologies (Guillard et al., 1999).
Safety and Hazards
2-Chloro-4-isopropylphenol is associated with several safety hazards. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment, including gloves and eye protection, is advised. It should be used only in well-ventilated areas or with adequate respiratory protection .
Eigenschaften
IUPAC Name |
2-chloro-4-propan-2-ylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIJFWGCIXQLKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-isopropylphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-6-methoxy-3-[(4-methoxyphenyl)sulfonyl]quinoline](/img/structure/B7899896.png)

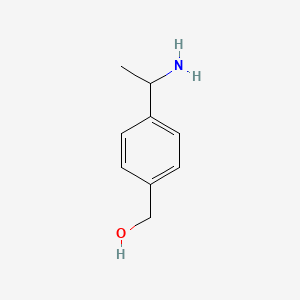
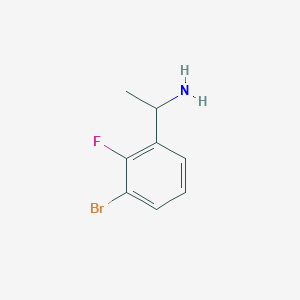
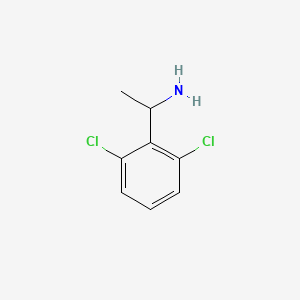
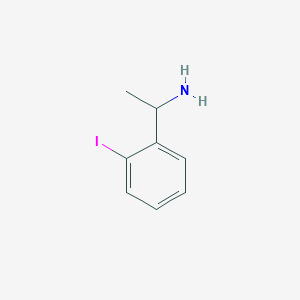
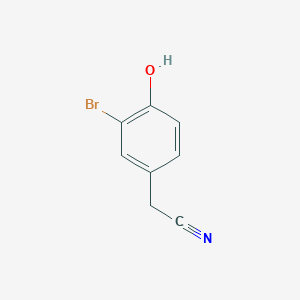
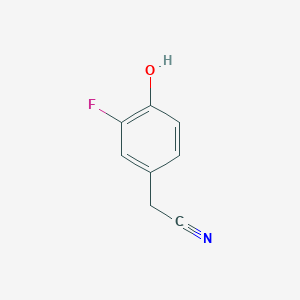
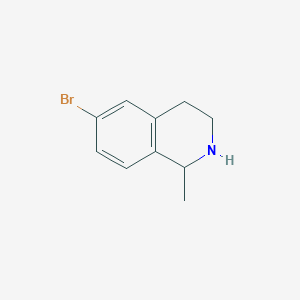
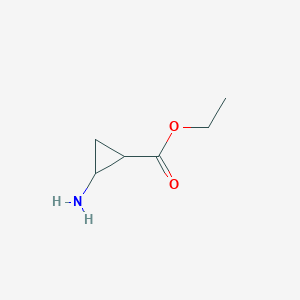
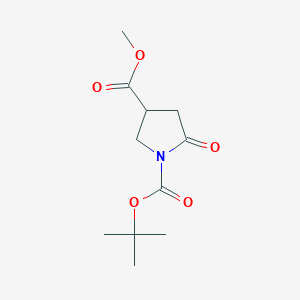
![tert-butyl 3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B7899962.png)
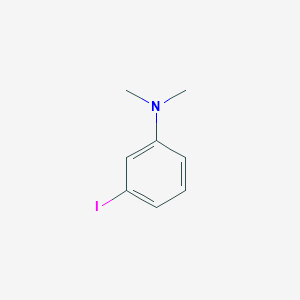
![Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B7899977.png)